An In-depth Technical Guide to 7-Bromo-1-benzothiophene-2-carbohydrazide: Structure, Properties, and Potential Applications
An In-depth Technical Guide to 7-Bromo-1-benzothiophene-2-carbohydrazide: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Bromo-1-benzothiophene-2-carbohydrazide is a halogenated heterocyclic compound belonging to the benzothiophene class of molecules. The benzothiophene scaffold is a "privileged structure" in medicinal chemistry, appearing in a variety of biologically active compounds. The introduction of a bromine atom at the 7-position and a carbohydrazide group at the 2-position of the benzothiophene core offers a unique molecular framework with potential for diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, properties, and a proposed synthetic pathway for 7-Bromo-1-benzothiophene-2-carbohydrazide. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes information from analogous structures and established chemical principles to provide a foundational resource for researchers interested in its synthesis and potential applications in drug discovery and materials science.
Chemical Structure and Properties
7-Bromo-1-benzothiophene-2-carbohydrazide is characterized by a bicyclic system where a benzene ring is fused to a thiophene ring. A bromine atom is substituted at the 7-position of the benzothiophene ring, and a carbohydrazide functional group is attached at the 2-position.
Molecular Formula: C₉H₇BrN₂OS[1]
IUPAC Name: 7-bromo-1-benzothiophene-2-carbohydrazide[1]
Canonical SMILES: NNC(=O)C1=CC2=CC=CC(Br)=C2S1[1]
InChI: InChI=1S/C9H7BrN2OS/c10-6-3-1-2-5-4-7(9(13)12-11)14-8(5)6/h1-4H,11H2,(H,12,13)[1]
InChI Key: RXTOVYNICYAXJN-UHFFFAOYSA-N[1]
MDL Number: MFCD12032269[1]
The chemical structure of 7-Bromo-1-benzothiophene-2-carbohydrazide is depicted in the following diagram:
Caption: Chemical structure of 7-Bromo-1-benzothiophene-2-carbohydrazide.
Physicochemical Properties
| Property | Predicted Value/Observation |
| Molecular Weight | 271.14 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF. |
| Melting Point | Expected to be a high-melting solid, characteristic of aromatic hydrazides. |
| Lipophilicity (logP) | The presence of the bromine atom and the benzothiophene core suggests a moderate to high lipophilicity, which can influence its pharmacokinetic properties. |
Synthesis and Characterization
A specific, detailed synthesis protocol for 7-Bromo-1-benzothiophene-2-carbohydrazide has not been found in the reviewed literature. However, a plausible and efficient synthetic route can be proposed based on established methodologies for the synthesis of related compounds. The synthesis would likely proceed in two main stages:
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Synthesis of the precursor, 7-Bromo-1-benzothiophene-2-carboxylic acid.
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Conversion of the carboxylic acid to the corresponding carbohydrazide.
The following diagram illustrates the proposed synthetic workflow:
Caption: Proposed synthetic workflow for 7-Bromo-1-benzothiophene-2-carbohydrazide.
Proposed Synthesis of 7-Bromo-1-benzothiophene-2-carboxylic acid
The synthesis of the benzothiophene core can be achieved through various methods. One common approach involves the cyclization of a substituted thiophenol derivative.
Experimental Protocol (Hypothetical):
Materials:
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2-Bromothiophenol
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Ethyl bromoacetate
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Polyphosphoric acid (PPA) or another suitable cyclizing agent
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Sodium hydroxide
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Ethanol
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Hydrochloric acid
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Diethyl ether
Procedure:
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Alkylation: React 2-bromothiophenol with ethyl bromoacetate in the presence of a base (e.g., sodium ethoxide in ethanol) to form ethyl 2-((2-bromophenyl)thio)acetate.
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Cyclization: Heat the resulting thioether with a cyclizing agent like polyphosphoric acid to induce an intramolecular Friedel-Crafts acylation, followed by dehydration to form the benzothiophene ring, yielding ethyl 7-bromo-1-benzothiophene-2-carboxylate.
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Hydrolysis: Saponify the ester using a base such as sodium hydroxide in ethanol, followed by acidification with hydrochloric acid to precipitate 7-bromo-1-benzothiophene-2-carboxylic acid.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Proposed Synthesis of 7-Bromo-1-benzothiophene-2-carbohydrazide
The conversion of a carboxylic acid to a carbohydrazide is a standard transformation in organic synthesis. A common method involves the activation of the carboxylic acid followed by reaction with hydrazine hydrate.
Experimental Protocol (Hypothetical):
Materials:
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7-Bromo-1-benzothiophene-2-carboxylic acid
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Thionyl chloride (SOCl₂) or a coupling agent like EDC/HOBt
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Hydrazine hydrate (N₂H₄·H₂O)
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Anhydrous solvent (e.g., THF, DMF)
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Triethylamine (if using a coupling agent)
Procedure:
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Activation of the Carboxylic Acid:
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Method A (via Acid Chloride): Reflux 7-bromo-1-benzothiophene-2-carboxylic acid with an excess of thionyl chloride to form the corresponding acid chloride. Remove the excess thionyl chloride under reduced pressure.
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Method B (using Coupling Agents): Dissolve the carboxylic acid in an anhydrous solvent and treat it with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in the presence of a base like triethylamine.
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Reaction with Hydrazine:
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Dissolve the activated carboxylic acid derivative (acid chloride or activated ester) in an anhydrous solvent and cool the solution in an ice bath.
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Slowly add an excess of hydrazine hydrate to the cooled solution with stirring.
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Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
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Work-up and Purification:
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Pour the reaction mixture into cold water to precipitate the product.
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Collect the solid by filtration, wash with water, and dry.
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The crude 7-Bromo-1-benzothiophene-2-carbohydrazide can be purified by recrystallization from a suitable solvent (e.g., ethanol).
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Characterization
While specific spectroscopic data for 7-Bromo-1-benzothiophene-2-carbohydrazide is not available, the following are the expected characteristic signals based on its structure and data from analogous compounds:
¹H NMR (predicted):
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Aromatic protons on the benzothiophene ring would appear in the range of δ 7.0-8.5 ppm. The bromine atom at the 7-position and the carbohydrazide group at the 2-position will influence the chemical shifts and coupling patterns of these protons.
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The protons of the carbohydrazide group (-CONHNH₂) would likely appear as broad singlets in the downfield region (δ 8.0-11.0 ppm), with the exact chemical shift being dependent on the solvent and concentration.
¹³C NMR (predicted):
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The carbonyl carbon of the carbohydrazide group is expected to resonate in the range of δ 160-170 ppm.
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Aromatic carbons of the benzothiophene ring will appear in the region of δ 120-145 ppm. The carbon attached to the bromine atom will show a characteristic shift.
FT-IR (predicted):
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N-H stretching vibrations of the hydrazide group would be observed in the region of 3200-3400 cm⁻¹.
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The C=O stretching vibration (Amide I band) of the carbohydrazide would be a strong absorption in the range of 1640-1680 cm⁻¹.
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C-Br stretching vibrations would be observed in the fingerprint region, typically below 700 cm⁻¹.
Mass Spectrometry (predicted):
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The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br).
Potential Applications in Drug Discovery and Materials Science
The benzothiophene scaffold is a key structural motif in numerous pharmaceuticals with a wide range of biological activities. These activities include antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The carbohydrazide moiety is also a well-known pharmacophore that can act as a versatile building block for the synthesis of various heterocyclic compounds and as a linker in drug design.
The combination of the 7-bromo-1-benzothiophene core with a carbohydrazide functional group in 7-Bromo-1-benzothiophene-2-carbohydrazide suggests several potential areas of application:
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Antimicrobial Agents: Benzothiophene derivatives have shown significant activity against various bacterial and fungal strains. The carbohydrazide group can be further derivatized to form Schiff bases or other heterocyclic systems, which have also been reported to possess antimicrobial properties.
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Anticancer Agents: The benzothiophene nucleus is present in several anticancer drugs. The carbohydrazide moiety can participate in hydrogen bonding and other interactions with biological targets, making it a valuable functional group for the design of new anticancer agents.
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Enzyme Inhibitors: The structural features of 7-Bromo-1-benzothiophene-2-carbohydrazide make it a candidate for screening as an inhibitor of various enzymes implicated in disease pathogenesis.
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Organic Materials: Thiophene-based compounds are of great interest in materials science for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The functional groups on this molecule could be modified to tune its electronic and photophysical properties.
Conclusion
7-Bromo-1-benzothiophene-2-carbohydrazide is a molecule with significant potential in medicinal chemistry and materials science. While detailed experimental data for this specific compound is currently limited, this guide provides a solid foundation for its synthesis and exploration of its properties. The proposed synthetic route, based on well-established chemical transformations, offers a practical approach for its preparation in a laboratory setting. Further research to synthesize, characterize, and evaluate the biological activities of this compound is warranted to fully uncover its potential as a lead molecule for drug discovery or as a building block for novel organic materials.
